Cas no 921123-38-8 (2,5-dichloro-N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylthiophene-3-carboxamide)

2,5-Dichloro-N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylthiophene-3-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a dichlorothiophene carboxamide moiety. Its structural complexity imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. The presence of electron-donating dimethoxy groups and electron-withdrawing chloro substituents enhances its reactivity and binding affinity, particularly in targeting specific enzymes or receptors. This compound exhibits potential as a scaffold for developing bioactive molecules due to its stability and modular functionalization sites. Its precise synthesis and purity are critical for applications in medicinal chemistry and material science, where tailored molecular interactions are essential.
2,5-dichloro-N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylthiophene-3-carboxamide structure
921123-38-8 structure
Product name:2,5-dichloro-N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylthiophene-3-carboxamide
CAS No:921123-38-8
MF:C15H11Cl2N3O4S
Molecular Weight:400.236540079117
CID:6022180
PubChem ID:4046899

2,5-dichloro-N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylthiophene-3-carboxamide 化学的及び物理的性質

名前と識別子

    • 2,5-dichloro-N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylthiophene-3-carboxamide
    • 3-Thiophenecarboxamide, 2,5-dichloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-
    • AB00674197-01
    • AKOS024607914
    • 2,5-dichloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide
    • 2,5-dichloro-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide
    • F1374-0583
    • SCHEMBL17718697
    • 921123-38-8
    • インチ: 1S/C15H11Cl2N3O4S/c1-22-7-3-4-8(10(5-7)23-2)14-19-20-15(24-14)18-13(21)9-6-11(16)25-12(9)17/h3-6H,1-2H3,(H,18,20,21)
    • InChIKey: UXEVMOJGHCTHRH-UHFFFAOYSA-N
    • SMILES: C1(Cl)SC(Cl)=CC=1C(NC1=NN=C(C2=CC=C(OC)C=C2OC)O1)=O

計算された属性

  • 精确分子量: 398.9847324g/mol
  • 同位素质量: 398.9847324g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 7
  • 重原子数量: 25
  • 回転可能化学結合数: 5
  • 複雑さ: 478
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 115Ų
  • XLogP3: 4.1

じっけんとくせい

  • 密度みつど: 1.514±0.06 g/cm3(Predicted)
  • 酸度系数(pKa): 9.16±0.70(Predicted)

2,5-dichloro-N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylthiophene-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1374-0583-40mg
2,5-dichloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide
921123-38-8 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1374-0583-1mg
2,5-dichloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide
921123-38-8 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1374-0583-10μmol
2,5-dichloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide
921123-38-8 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1374-0583-2mg
2,5-dichloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide
921123-38-8 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1374-0583-5mg
2,5-dichloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide
921123-38-8 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1374-0583-2μmol
2,5-dichloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide
921123-38-8 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1374-0583-15mg
2,5-dichloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide
921123-38-8 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1374-0583-10mg
2,5-dichloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide
921123-38-8 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1374-0583-20mg
2,5-dichloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide
921123-38-8 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1374-0583-3mg
2,5-dichloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide
921123-38-8 90%+
3mg
$63.0 2023-05-17

2,5-dichloro-N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylthiophene-3-carboxamide 関連文献

2,5-dichloro-N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylthiophene-3-carboxamideに関する追加情報

Introduction to Compound with CAS No. 921123-38-8 and Its Applications in Modern Chemical Biology

The compound with the CAS number 921123-38-8 is a highly specialized molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. Its systematic name, 2,5-dichloro-N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylthiophene-3-carboxamide, provides a detailed insight into its structural composition and potential biological activities. This introduction aims to explore the compound's unique properties, its significance in contemporary research, and its potential applications in drug development.

The molecular structure of this compound is characterized by a complex arrangement of functional groups, including chloro substituents, a dimethoxyphenyl moiety, an oxadiazole ring, and a thiophene core. These elements contribute to its distinct chemical profile and biological interactions. The presence of multiple heterocyclic rings enhances its potential as a scaffold for various pharmacological applications. Specifically, the oxadiazole ring is known for its role in antimicrobial and anti-inflammatory agents, while the thiophene moiety is often associated with bioactivity in neurological and cardiovascular diseases.

In recent years, there has been a surge in research focusing on the development of novel heterocyclic compounds for therapeutic purposes. The compound with CAS No. 921123-38-8 stands out due to its unique structural features that make it a promising candidate for further investigation. Studies have begun to uncover its potential in modulating various biological pathways, particularly those relevant to cancer and neurodegenerative disorders. The dichloro substituents on the aromatic rings are believed to enhance binding affinity to target proteins, making this compound an attractive lead for drug discovery.

One of the most intriguing aspects of this molecule is its ability to interact with specific enzymes and receptors involved in disease pathways. Preliminary computational studies have suggested that it may inhibit key enzymes such as kinases and phosphodiesterases, which are often overexpressed in cancer cells. Additionally, the dimethoxyphenyl group could contribute to its ability to cross the blood-brain barrier, raising possibilities for treating central nervous system disorders. These findings are particularly exciting as they align with current trends in medicinal chemistry aimed at developing more targeted and effective therapies.

The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthesis involves careful manipulation of reactive intermediates to ensure high yield and purity. Researchers have leveraged advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions to construct the desired framework. This level of synthetic complexity underscores the compound's complexity and highlights the expertise required to produce it on a scalable basis.

Evaluation of the compound's pharmacological properties has been conducted through both in vitro and in vivo assays. In cell-based models, it has demonstrated promising activity against several cancer cell lines, suggesting its potential as an anticancer agent. Furthermore, preliminary animal studies have shown favorable toxicity profiles and evidence of biological activity without significant side effects. These results are crucial for advancing the compound into clinical trials and ultimately translating it into a viable therapeutic option for patients.

The role of computational chemistry has been instrumental in understanding the interactions between this compound and biological targets. Molecular docking simulations have provided insights into how it binds to specific proteins, helping researchers refine its structure for improved efficacy. Additionally, quantum mechanical calculations have been used to predict its metabolic stability and potential degradation pathways. These computational approaches complement traditional experimental methods and offer a more comprehensive understanding of the compound's behavior.

As research continues to evolve, so do the methodologies for studying these complex molecules. Advances in high-throughput screening technologies have enabled researchers to rapidly test thousands of compounds for biological activity, accelerating the drug discovery process. The compound with CAS No. 921123-38-8 is well-positioned to benefit from these advancements, potentially leading to faster identification of optimized derivatives with enhanced properties.

The broader implications of this research extend beyond individual compounds to the future landscape of chemical biology. By developing novel heterocyclic molecules like this one, scientists are paving the way for more personalized medicine approaches tailored to individual patient needs. The ability to design molecules with specific targeting capabilities represents a significant step forward in addressing complex diseases that require precise therapeutic interventions.

In conclusion, the compound with CAS No. 921123-38-8 exemplifies the innovative spirit driving modern chemical biology research. Its unique structure, promising biological activities, and potential therapeutic applications make it a valuable asset in ongoing efforts to develop new treatments for various diseases. As research progresses and new methodologies emerge, this compound will continue to be a subject of intense investigation, offering hope for future medical breakthroughs.

おすすめ記事

推奨される供給者
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm